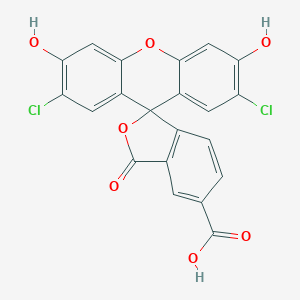

5(6)-Carboxy-2',7'-dichlorofluorescein

Overview

Description

5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye commonly used in various scientific research applications. It is a derivative of fluorescein, modified to include carboxyl and dichloro groups, which enhance its properties for specific uses. This compound is particularly valuable for its ability to act as a pH indicator and a probe for detecting reactive oxygen species (ROS) within cells .

Mechanism of Action

Target of Action

5-Carboxy-2’,7’-dichlorofluorescein, also known as 2’,7’-Dichloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid, primarily targets the multidrug resistance protein 2 (MRP2) . MRP2 is a transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics out of cells .

Mode of Action

The compound interacts with its target, MRP2, by serving as a specific substrate or probe for the protein . This interaction allows the study of the identity, activity, and specificity of MRP2 molecules .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the transport of drugs and other xenobiotics. By interacting with MRP2, it affects the efflux of these substances out of cells .

Pharmacokinetics

The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties. It is known to passively diffuse into cells . Once inside the cell, it is hydrolyzed by intracellular esterases to yield the fluorescent product . The resulting product is then oxidized by reactive oxygen species (ROS) and nitric oxide (NO) .

Result of Action

The hydrolysis of the compound by intracellular esterases and subsequent oxidation by ROS and NO results in the production of a fluorescent product . This fluorescence can be quantified as a measure of oxidant production .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of intracellular esterases is crucial for the hydrolysis of the compound . Additionally, the presence of ROS and NO is necessary for the oxidation of the compound .

Biochemical Analysis

Biochemical Properties

5-Carboxy-2’,7’-dichlorofluorescein is a specific substrate/probe used to study the identity, activity, and specificity of multidrug resistance protein 2 (MRP2) molecules . It interacts with these proteins, providing valuable insights into their function .

Cellular Effects

5-Carboxy-2’,7’-dichlorofluorescein is a fluorescent oxidant sensing probe . It is added to cells as a pro-substrate, which upon hydrolysis by the esterase enzyme, produces the fluorescent product called CDF . This product can influence cell function by detecting the generation of reactive oxygen intermediates in cells like neutrophils and macrophages .

Molecular Mechanism

The molecular mechanism of action of 5-Carboxy-2’,7’-dichlorofluorescein involves passive diffusion into cells where it is hydrolyzed to CDF . This process is mediated by basic pH and esterases in biological media . The produced CDF is then effluxed via MRP2 into bile and via MRP3 into sinusoidal blood .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that the compound is a substrate for MRP2 vesicular transport assay .

Transport and Distribution

5-Carboxy-2’,7’-dichlorofluorescein can passively diffuse into cells . Once inside, it is hydrolyzed to CDF, which is then transported out of the cells via MRP2 and MRP3 .

Subcellular Localization

The subcellular localization of 5-Carboxy-2’,7’-dichlorofluorescein is not well-defined. Given its role as a substrate for MRP2 and MRP3, it is likely to be found in areas of the cell where these proteins are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is then introduced through carboxylation reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of 5-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Carboxy-2’,7’-dichlorofluorescein undergoes various chemical reactions, including:

Oxidation: It can be oxidized by reactive oxygen species, which is a key feature for its use as a ROS probe.

Hydrolysis: The compound can undergo hydrolysis, especially in the presence of esterases, to yield the fluorescent product.

Common Reagents and Conditions

Common reagents used in reactions with 5-Carboxy-2’,7’-dichlorofluorescein include oxidizing agents like hydrogen peroxide and enzymes like esterases. The reactions are typically carried out under physiological conditions, such as neutral pH and ambient temperature .

Major Products Formed

The major products formed from these reactions include the oxidized form of the compound, which exhibits fluorescence, and hydrolyzed products that are used in various assays .

Scientific Research Applications

5-Carboxy-2’,7’-dichlorofluorescein has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and a fluorescent probe for detecting ROS.

Biology: Employed in cell viability assays and to study cellular oxidative stress.

Medicine: Utilized in diagnostic assays to detect oxidative damage and in drug resistance studies.

Industry: Applied in the development of fluorescent sensors and imaging agents.

Comparison with Similar Compounds

Similar Compounds

2’,7’-Dichlorofluorescein: Similar in structure but lacks the carboxyl group, making it less effective as a pH indicator.

5-Carboxyfluorescein: Lacks the dichloro groups, which affects its fluorescence properties and sensitivity to pH changes.

Dichlorofluorescein Diacetate: A membrane-permeant compound that is hydrolyzed to dichlorofluorescein within cells.

Uniqueness

5-Carboxy-2’,7’-dichlorofluorescein is unique due to its combination of carboxyl and dichloro groups, which enhance its fluorescence properties and make it highly effective as a pH indicator and ROS probe. Its ability to be hydrolyzed by esterases and oxidized by ROS provides a versatile tool for various scientific applications .

Properties

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVUTYDEVUNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920579 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111843-78-8, 142975-81-3 | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142975813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5(6)-Carboxy-2',7'-dichlorofluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

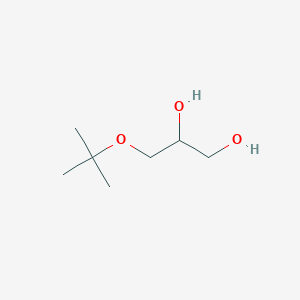

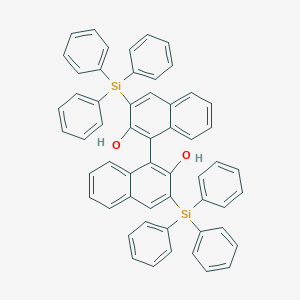

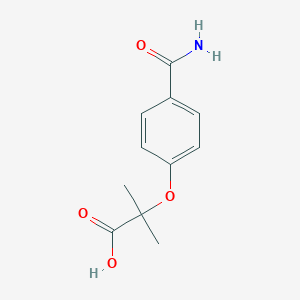

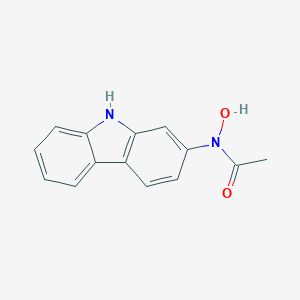

Feasible Synthetic Routes

Q1: What is the role of CDCF in studying ischemia-reperfusion injury in the heart?

A: CDCF has been used to monitor changes in reactive oxygen species (ROS) within the heart during ischemia-reperfusion injury. [] In a study using a Langendorff-perfused rat heart model, researchers observed an increase in CDCF fluorescence upon reperfusion, indicating elevated ROS levels. This rise in ROS was significantly attenuated by ischemic preconditioning, a cardioprotective intervention, suggesting a link between ROS and reperfusion injury.

Q2: Can you provide details on the analytical techniques employed in the research involving CDCF?

A: The research papers employed a combination of fluorescence microscopy, flow cytometry, and confocal microscopy to analyze CDCF fluorescence and assess various cellular processes. [, ] In studies focusing on vacuolar function, fluorescence microscopy allowed for the visualization of CDCF accumulation within vacuoles. Flow cytometry enabled the quantification of CDCF fluorescence intensity at a single-cell level, providing insights into vacuolar function within a cell population. Confocal microscopy, with its enhanced optical resolution, facilitated the visualization of vacuolar morphology and the assessment of changes in vacuolar size and fragmentation in response to genetic modifications. These diverse analytical techniques highlight the versatility of CDCF as a tool for studying cellular processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54642.png)

![8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline](/img/structure/B54665.png)